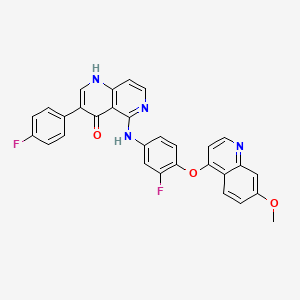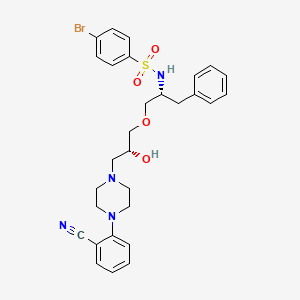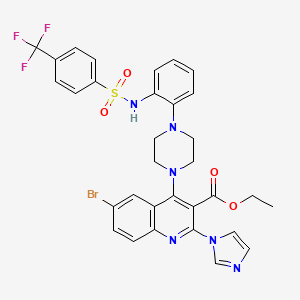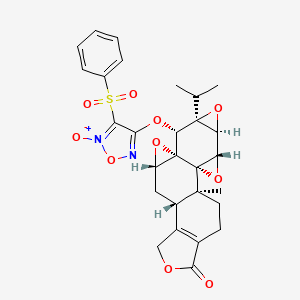
Antitumor agent-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-56 involves multiple steps, primarily focusing on the modification of triptolideThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is still under research and development. the focus is on optimizing the synthetic route to ensure high yield and purity while minimizing the use of hazardous chemicals. The use of environmentally friendly solvents and recyclable catalysts is being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-56 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antitumor and anti-inflammatory properties. These derivatives are further tested for their efficacy in inhibiting tumor growth .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the effects of various chemical modifications on its biological activity. Researchers explore different synthetic routes and reaction conditions to optimize its properties .
Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation. It is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory activities .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating various types of cancer, including melanoma. Clinical trials are underway to evaluate its safety and efficacy in humans .
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for cancer therapy. Efforts are being made to scale up its production and develop formulations that enhance its bioavailability and therapeutic efficacy .
Wirkmechanismus
Antitumor agent-56 exerts its effects through multiple mechanisms. It primarily targets the mitochondria of tumor cells, disrupting their function and inducing apoptosis. The compound also inhibits key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT and MAPK pathways. Additionally, this compound modulates the immune response, enhancing the body’s ability to recognize and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Triptolide: The parent compound of antitumor agent-56, known for its potent antitumor and anti-inflammatory properties.
Paclitaxel: Another well-known antitumor agent that stabilizes microtubules and inhibits cell division.
Camptothecin: An alkaloid with remarkable antitumor effects, known for its ability to interfere with DNA topoisomerase I.
Uniqueness of this compound: this compound stands out due to its ability to release nitric oxide, which enhances its antitumor and anti-inflammatory activities. This unique feature makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C28H28N2O10S |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5S,7S,8R,9R,11S,13S)-8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C28H28N2O10S/c1-13(2)26-19(38-26)20-28(39-20)25(3)10-9-15-16(12-35-23(15)31)17(25)11-18-27(28,37-18)24(26)36-21-22(30(32)40-29-21)41(33,34)14-7-5-4-6-8-14/h4-8,13,17-20,24H,9-12H2,1-3H3/t17-,18-,19-,20-,24+,25-,26-,27+,28+/m0/s1 |
InChI-Schlüssel |
BUZVFODFRFFHIW-DAFAKIBTSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)


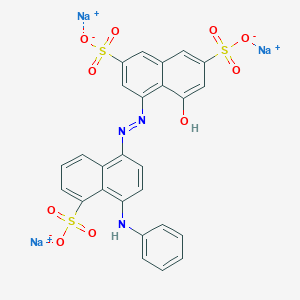
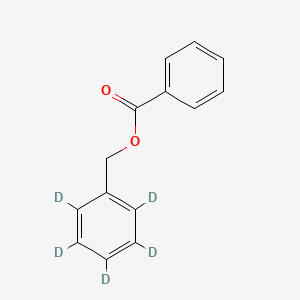
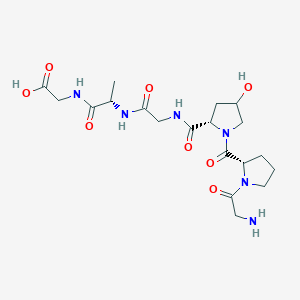
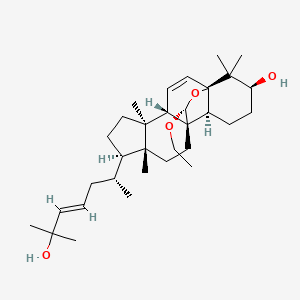
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

